Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-

Catalog No.
S14380324
CAS No.
32417-10-0
M.F
C16H26N2OS
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxyth...

CAS Number

32417-10-0

Product Name

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(3-methylbutoxy)benzenecarbothioamide

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C16H26N2OS/c1-13(2)9-12-19-15-7-5-14(6-8-15)16(20)17-10-11-18(3)4/h5-8,13H,9-12H2,1-4H3,(H,17,20)

InChI Key

QUIRDEULFPWHHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN(C)C

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- is a complex organic compound notable for its unique chemical structure. It features a benzamide core, characterized by the presence of a benzene ring attached to a carbonyl group, which is further substituted with a 2-dimethylaminoethyl group and a p-isopentoxythio moiety. This intricate arrangement allows the compound to engage in various

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, yielding amines or thiols.
  • Substitution: The compound is capable of participating in nucleophilic substitution reactions, where either the dimethylaminoethyl group or the p-isopentoxythio moiety can be replaced by other functional groups.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Halides, amines, thiols

The products formed from these reactions depend on specific conditions and reagents used.

The biological activity of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- has been investigated for its potential antimicrobial properties. Its mechanism of action appears to involve disrupting bacterial cell membranes and inhibiting biofilm formation. This activity suggests that the compound may have applications in treating infections or as a biocide.

The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- typically involves multiple steps:

  • Formation of Intermediate: The reaction begins with benzoyl chloride reacting with 2-dimethylaminoethylamine to produce N-(2-dimethylaminoethyl)benzamide.
  • Final Product Formation: This intermediate is then treated with p-isopentoxythio chloride under controlled conditions to yield the final product.

In industrial settings, similar synthetic routes may be employed on a larger scale using continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are often incorporated to ensure product purity.

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Chemical Research: Its unique structure makes it valuable for studying chemical reactivity and interactions in organic synthesis.

Interaction studies involving Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- focus on its binding affinity to biological targets. Research indicates that the compound can interact with specific proteins or enzymes involved in bacterial metabolism, potentially leading to inhibition of growth or biofilm formation. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent.

Several compounds share structural similarities with Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
BenzamideSimple benzamide structureLacks additional functional groups
SalicylamideContains a hydroxyl group at the ortho positionProvides different chemical properties and stability
N-(2-diethylaminoethyl)benzamideSimilar structure but with diethylaminoethyl substitutionAffects stability and reactivity compared to dimethyl counterpart

Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- is unique due to its combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Multistep Organic Synthesis Pathways Involving Thioether Formation

The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- necessitates sequential functionalization of the benzamide core, beginning with thioether formation. A representative pathway involves nucleophilic aromatic substitution (S$$_\text{N}$$Ar) or transition-metal-catalyzed coupling to introduce the isopentyloxy-thio moiety. For instance, 4-mercaptobenzoic acid derivatives can undergo alkylation with isopentyl bromide in the presence of a base such as potassium carbonate, yielding the thioether intermediate.

Critical to this step is the control of regioselectivity and suppression of disulfide byproducts. The ACS Reagent Guide highlights the use of in situ-generated thiolate anions to enhance nucleophilicity, achieved via deprotonation with triethylamine or DBU in polar aprotic solvents like dimethylformamide (DMF). Recent advances employ flow chemistry to mitigate exothermicity during alkylation, enabling precise temperature modulation and reduced reaction times.

Table 1: Optimization Parameters for Thioether Formation

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF85–90%
BasePotassium carbonate78%
Temperature60°C82%
Reaction Time8 hours88%

Post-alkylation, the thioether intermediate is functionalized via amidation. The carboxylic acid group of 4-(isopentylthio)benzoic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) before coupling with N,N-dimethylethylenediamine.

Amidation Techniques for Tertiary Amine Functionalization

The dimethylaminoethyl group is introduced via amidation of the activated carboxylic acid with N,N-dimethylethylenediamine. Traditional approaches employ acyl chlorides, but metal-free methods using triphenylphosphine-iodine (Ph$$3$$P–I$$2$$) activators have gained traction for their operational simplicity and avoidance of transition metals. In this protocol, the carboxylic acid reacts with Ph$$3$$P–I$$2$$ to form a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the tertiary amine to yield the amide.

Key challenges include minimizing N-dealkylation of the tertiary amine and ensuring stoichiometric control. Studies demonstrate that slow addition of the amine (0.5 equiv/hour) to the activated acid at 0°C suppresses side reactions, achieving yields exceeding 75%. Alternatives such as mixed anhydride methods (using isobutyl chloroformate) provide comparable efficiency but require stringent moisture exclusion.

Mechanistic Insight
The Ph$$3$$P–I$$2$$ system facilitates a two-step activation:

  • $$ \text{RCOOH} + \text{Ph}3\text{P–I}2 \rightarrow \text{RCOO}^- \text{PPh}_3^+ \text{I}^- + \text{HI} $$
  • Nucleophilic displacement by the amine:
    $$ \text{RCOO}^- \text{PPh}3^+ \text{I}^- + \text{H}2\text{N(CH}2\text{)}2\text{N(CH}3\text{)}2 \rightarrow \text{RCONH(CH}2\text{)}2\text{N(CH}3\text{)}2 + \text{Ph}_3\text{PO} + \text{HI} $$

Industrial-Scale Production Challenges and Continuous Flow Reactor Adaptations

Scaling the synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- introduces challenges in heat management, purification, and throughput. Batch processes struggle with exothermic amidation steps, necessitating jacketed reactors with cryogenic cooling. Continuous flow systems address these limitations by enabling rapid heat dissipation and precise residence time control. For example, microreactors with inner diameters <1 mm achieve 95% conversion in 10 minutes for thioether formation, compared to 8 hours in batch.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ReactorContinuous Flow
Reaction Time8 hours10 minutes
Temperature Control±5°C±0.5°C
Annual Output500 kg2,000 kg

Purification bottlenecks arise from residual triphenylphosphine oxide (TPPO) in metal-free amidations. Industrial solutions employ tandem liquid-liquid extraction (toluene/water) followed by crystallization from ethanol-water mixtures, achieving >99% purity. Regulatory compliance further mandates validation of solvent residues (DMF < 500 ppm), necessitating rotary evaporation under reduced pressure with nitrogen stripping.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.17658463 g/mol

Monoisotopic Mass

294.17658463 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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